REACTION_CXSMILES
|
Cl.[CH:2]1([NH:8][NH2:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(O[CH:13]=[C:14]([C:20]#[N:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16])C.C([O-])(=O)C.[Na+]>C(O)C>[CH2:18]([O:17][C:15]([C:14]1[CH:13]=[N:9][N:8]([CH:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[C:20]=1[NH2:21])=[O:16])[CH3:19] |f:0.1,3.4|
|
Name
|
|
Quantity
|
3.057 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CCCCC1)NN
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C#N
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between methylene chloride and water
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous phase was extracted with a second portion of methylene chloride
|
Type
|
WASH
|
Details
|
The organic phases were successively washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 25-70% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1N)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.42 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |